molecular formula C13H12N4 B13896476 3-(2-Methylpyridin-4-yl)-1h-indazol-5-amine

3-(2-Methylpyridin-4-yl)-1h-indazol-5-amine

Cat. No.: B13896476
M. Wt: 224.26 g/mol
InChI Key: BKFMNNXMLAXQOE-UHFFFAOYSA-N
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Description

3-(2-Methylpyridin-4-yl)-1H-indazol-5-amine is a heterocyclic compound featuring an indazole core substituted at position 3 with a 2-methylpyridin-4-yl group and an amine group at position 3.

Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

3-(2-methylpyridin-4-yl)-1H-indazol-5-amine

InChI

InChI=1S/C13H12N4/c1-8-6-9(4-5-15-8)13-11-7-10(14)2-3-12(11)16-17-13/h2-7H,14H2,1H3,(H,16,17)

InChI Key

BKFMNNXMLAXQOE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=NNC3=C2C=C(C=C3)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-(2-Methylpyridin-4-yl)-1H-indazol-5-amine typically involves:

  • Construction or functionalization of the indazole core,
  • Introduction of the 5-amine substituent on the indazole ring,
  • Coupling of the indazole moiety with the 2-methylpyridin-4-yl group,
  • Use of palladium-catalyzed cross-coupling reactions such as Suzuki coupling,
  • Reduction or substitution reactions to install amino groups.

Synthesis of 1H-Indazol-5-amine Core

A key intermediate in the synthesis is 1H-indazol-5-amine or its derivatives. One established method involves reduction of a nitro-substituted indazole:

Step Reagents & Conditions Yield Notes
Reduction of 1-methyl-5-nitro-1H-indazole Iron powder, ammonium chloride in ethanol/water, 80°C, 1 h 99% Efficient reduction to 1-methyl-1H-indazol-5-amine with high purity

This step is critical to introduce the amine group at the 5-position of the indazole ring, which is necessary for subsequent coupling.

Preparation of 2-Methylpyridin-4-yl Intermediate

The pyridine moiety, specifically 4-amino-5-methylpyridin-2(1H)-one derivatives, can be prepared via multi-step synthesis involving:

  • Hydrogenation of nitro-pyridine N-oxides using platinum catalysts,
  • Substitution reactions with potassium hydroxide in methanol under pressure,
  • High purity (>99%) achieved through controlled reaction conditions.

This pyridine intermediate is essential for coupling with the indazole amine.

Palladium-Catalyzed Suzuki Coupling

The coupling of the indazole amine and the 2-methylpyridin-4-yl group is commonly achieved via Suzuki-Miyaura cross-coupling:

Step Reagents & Conditions Catalyst Solvent Yield Notes
Coupling of 5-bromo-1H-indazol-3-amine with substituted boronic acid esters PdCl2(dppf)2, Cs2CO3 base, 1,4-dioxane/H2O (1:1), 90°C, N2 atmosphere PdCl2(dppf)2 1,4-dioxane/H2O High yield, reaction time shortened Efficient and selective formation of C-C bond at indazole C3 position

Data Tables and Research Discoveries

Yield and Reaction Conditions Summary

Compound/Step Reagents & Catalysts Conditions Yield (%) Purity Reference
1-Methyl-1H-indazol-5-amine from nitro precursor Fe powder, NH4Cl EtOH/H2O, 80°C, 1 h 99 High (HPLC confirmed)
4-Amino-5-methylpyridin-2(1H)-one Pt catalyst hydrogenation Methanol, pressure reactor >99 High purity
Suzuki coupling for C3 substitution PdCl2(dppf)2, Cs2CO3 1,4-dioxane/H2O, 90°C, N2 High Not specified

Structural Characterization Techniques

  • HPLC : Used to confirm purity and retention times of intermediates.
  • Mass Spectrometry (MS) : Confirmation of molecular ion peaks (e.g., m/z 147.2 for indazol-5-amine).
  • NMR (1H and 13C) : Structural elucidation of intermediates and final compounds, confirming substitution patterns and functional groups.
  • FT-IR : Identification of functional groups such as amines, pyridine rings, and indazole cores.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpyridin-4-yl)-1h-indazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

3-(2-Methylpyridin-4-yl)-1h-indazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylpyridin-4-yl)-1h-indazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indazole Core

The biological and physicochemical properties of indazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features/Applications Reference
3-(Pyridin-4-yl)-1H-indazol-5-amine Pyridin-4-yl (C3) C12H10N4 210.24 Lacks methyl group; lower lipophilicity
3-(2-Fluorophenyl)-1H-indazol-5-amine 2-Fluorophenyl (C3) C13H10FN3 235.24 Fluorine enhances electronegativity
3-(6-Fluoropyridin-2-yl)-1H-indazol-5-amine 6-Fluoropyridin-2-yl (C3) C12H9FN4 228.23 Fluoropyridine improves metabolic stability
6-(Trifluoromethyl)-1H-indazol-5-amine CF3 (C6) C8H6F3N3 201.15 Trifluoromethyl enhances bioavailability
Target Compound 2-Methylpyridin-4-yl (C3) C13H12N4 224.26 Methyl group increases lipophilicity N/A
Key Observations:
  • Electronic Effects : Fluorine substituents (e.g., 2-fluorophenyl, 6-fluoropyridinyl) introduce electron-withdrawing effects, which may alter binding affinities in biological targets .
  • Metabolic Stability: Trifluoromethyl groups (e.g., in 6-(trifluoromethyl)-1H-indazol-5-amine) are known to resist oxidative metabolism, a feature absent in the target compound .
Key Observations:
  • Multi-component reactions (e.g., ) demonstrate the versatility of 1H-indazol-5-amine in forming complex heterocycles, though substituent steric effects (e.g., 2-methylpyridine) may necessitate optimized coupling conditions .
  • The absence of direct synthesis data for the target compound suggests a research gap, though analogous protocols (e.g., Vilsmeier–Haack formylation in ) could be adapted .

Biological Activity

3-(2-Methylpyridin-4-yl)-1H-indazol-5-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure comprising a pyridine ring substituted at the 4-position with a methyl group and an indazole moiety with an amine functional group at the 5-position. The synthesis of this compound can be achieved through various methods, often involving reactions typical of indazole derivatives. These reactions are crucial for developing analogs that may exhibit enhanced pharmacological properties.

Anticancer Properties

Research indicates that indazole derivatives, including this compound, possess various biological activities, particularly as anticancer agents. Several studies have evaluated their antiproliferative effects across different cancer cell lines:

Cell Line IC50 (μM) Activity Description
A549 (Lung)0.23Moderate inhibition
HepG2 (Liver)0.80Moderate inhibition
MCF-7 (Breast)0.34Moderate inhibition
HCT116 (Colon)Not specifiedModerate inhibition

These findings suggest that compounds with indazole scaffolds can effectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .

The mechanisms underlying the anticancer effects of this compound include:

  • Induction of Apoptosis : Studies have shown that treatment with this compound increases the percentage of Annexin V/PI-stained cells, indicating enhanced apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound has been observed to affect cell cycle progression, leading to a reduction in the proportion of cells in the G2/M phase while increasing those in G0-G1 and S phases .
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been associated with the compound's ability to induce apoptosis through mitochondrial pathways .

Case Studies

Several case studies highlight the effectiveness of this compound in cancer therapy:

  • Study on MCF-7 Cells : A study demonstrated that this compound significantly increased apoptosis markers and reduced cell viability in MCF-7 breast cancer cells after 24 hours of treatment. The western blot analysis revealed changes in pro-apoptotic and anti-apoptotic protein levels, suggesting a shift towards apoptosis induction .
  • In Vivo Studies : Preliminary in vivo studies indicate that compounds similar to this compound exhibit promising results in tumor-bearing mouse models, showing reduced tumor growth rates compared to controls.

Q & A

Q. What are the common synthetic routes for 3-(2-Methylpyridin-4-yl)-1H-indazol-5-amine, and how are intermediates characterized?

The compound is typically synthesized via multi-step protocols involving condensation reactions or heterocyclic ring formation. For example, pyrazole-core analogs are synthesized by reacting substituted pyridines with indazole precursors under alkaline conditions, followed by purification via recrystallization (e.g., using acetic acid/water mixtures) . Key intermediates are characterized using 1H-NMR, 13C-NMR, and IR spectroscopy to confirm structural integrity. Mass spectrometry (EI-MS) is employed to verify molecular ions and fragmentation patterns .

Q. How is the purity of this compound validated in academic research?

Purity is assessed using HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) and thin-layer chromatography (TLC) . Quantitative analysis often combines NMR integration with elemental analysis (C, H, N) to ensure >95% purity .

Q. What are the recommended storage conditions to maintain the compound’s stability?

The compound should be stored in airtight, light-resistant containers at −20°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Stability studies recommend monitoring via accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) to assess shelf life .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing side-product formation?

Advanced optimization involves Design of Experiments (DoE) to evaluate reaction parameters (temperature, solvent polarity, catalyst loading). For example, S-alkylation reactions (e.g., with aryl halides) achieve higher yields (~78%) when conducted in DMF at 80°C with controlled pH (via sodium acetate buffer) . Side products like regioisomeric pyrazoles are minimized using microwave-assisted synthesis to reduce reaction times .

Q. What strategies resolve spectral overlaps in NMR characterization of this compound?

2D NMR techniques (e.g., HSQC, HMBC) differentiate overlapping proton signals in aromatic regions. For example, 1H-13C correlations can distinguish pyridyl vs. indazolyl protons. X-ray crystallography (single-crystal analysis, R factor <0.05) provides unambiguous confirmation of regiochemistry, as demonstrated for related pyrazole-amine derivatives .

Q. How are structure-activity relationships (SAR) studied for this compound in kinase inhibition assays?

SAR studies involve synthesizing analogs with varied substituents (e.g., methyl, fluoro, sulfanyl groups) and testing against kinase panels (e.g., JAK2, EGFR). Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding modes, while IC50 values are determined via fluorescence-based assays (e.g., ATP competition) .

Q. What experimental designs address contradictions in reported bioactivity data across studies?

Contradictions often arise from assay variability (e.g., cell line differences). Researchers should adopt standardized protocols (e.g., NIH/NCATS guidelines) and include positive controls (e.g., staurosporine for kinase assays). Meta-analyses using random-effects models account for inter-study heterogeneity, as seen in pharmacological reviews .

Q. How can computational methods predict the environmental fate of this compound?

Density Functional Theory (DFT) calculates physicochemical properties (logP, pKa) to model biodegradation pathways. OECD QSAR Toolbox evaluates ecotoxicity, while molecular dynamics simulate interactions with soil organic matter .

Q. What advanced purification techniques are suitable for scale-up synthesis?

Preparative HPLC (C18 columns, gradient elution) achieves >99% purity for in vivo studies. For hydrophobic analogs, countercurrent chromatography (CCC) reduces solvent waste. Process optimization includes PAT (Process Analytical Technology) for real-time monitoring .

Q. How are in vivo pharmacokinetic studies designed for this compound?

Studies use randomized block designs with Sprague-Dawley rats (n=6/group). Plasma samples are analyzed via LC-MS/MS to determine Cmax, Tmax, and half-life. Tissue distribution is quantified using radiolabeled analogs (14C-tracing) .

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